molecular formula C15H12ClN3 B2505885 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole CAS No. 1899922-76-9

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole

Cat. No.: B2505885
CAS No.: 1899922-76-9
M. Wt: 269.73
InChI Key: JIXRPHPWRVLUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole is a heterocyclic compound that combines an indole ring with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole typically involves the reaction between indole and 2,4-dichloropyrimidine. One common method employs Grignard reagents to facilitate this reaction . The reaction conditions often include the use of tetrahydrofuran as a solvent and a temperature range that ensures optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit SIRT1 by binding to its active site, thereby affecting the enzyme’s activity . This interaction can lead to various downstream effects, including modulation of gene expression and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-1-cyclopropylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-17-8-7-13(18-15)12-9-19(10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRPHPWRVLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.